4-(7-Chloro-1-methyl-1H-benzoimidazol-2-YL)-butyric acid
Overview
Description
4-(7-Chloro-1-methyl-1H-benzoimidazol-2-YL)-butyric acid is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-Chloro-1-methyl-1H-benzoimidazol-2-YL)-butyric acid typically involves the following steps:
Formation of the benzimidazole core: This is achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Chlorination: The benzimidazole core is then chlorinated using reagents such as thionyl chloride or phosphorus oxychloride.
Alkylation: The chlorinated benzimidazole is alkylated with methyl iodide to introduce the methyl group.
Butyric acid attachment: Finally, the butyric acid moiety is introduced through a coupling reaction using reagents like dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-(7-Chloro-1-methyl-1H-benzoimidazol-2-YL)-butyric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the benzimidazole ring can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
4-(7-Chloro-1-methyl-1H-benzoimidazol-2-YL)-butyric acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential anticancer activity.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(7-Chloro-1-methyl-1H-benzoimidazol-2-YL)-butyric acid involves its interaction with specific molecular targets. The chlorine atom and the benzimidazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The butyric acid moiety may also contribute to the compound’s overall bioactivity by enhancing its solubility and cellular uptake.
Comparison with Similar Compounds
Similar Compounds
- 3-(7-Chloro-1-methyl-1H-benzoimidazol-2-yl)-propionic acid
- 2-(7-Chloro-1-methyl-1H-benzoimidazol-2-yl)-acetic acid
Uniqueness
4-(7-Chloro-1-methyl-1H-benzoimidazol-2-YL)-butyric acid is unique due to the presence of the butyric acid moiety, which may impart distinct biological and chemical properties compared to its analogs. This structural variation can influence the compound’s solubility, reactivity, and overall bioactivity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-(7-chloro-1-methylbenzimidazol-2-yl)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c1-15-10(6-3-7-11(16)17)14-9-5-2-4-8(13)12(9)15/h2,4-5H,3,6-7H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNOTXBTUQDLMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC2=C1C(=CC=C2)Cl)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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